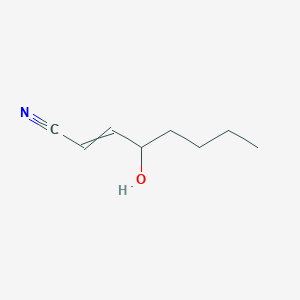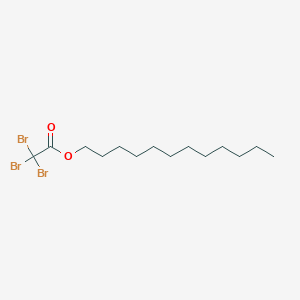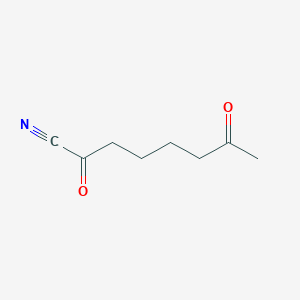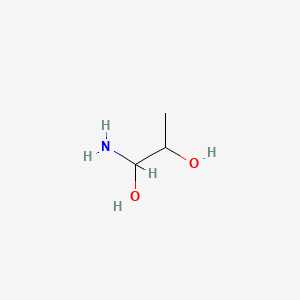
4-Hydroxyoct-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyoct-2-enenitrile is an organic compound characterized by the presence of both a hydroxyl group (-OH) and a nitrile group (-CN) attached to an octene backbone
Preparation Methods
4-Hydroxyoct-2-enenitrile can be synthesized through several methods:
-
Nucleophilic Addition to Aldehydes and Ketones: : One common method involves the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones. This reaction typically proceeds in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
-
Dehydration of Amides: : Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This reaction removes water from the amide group, resulting in the formation of a nitrile .
-
Substitution Reactions: : Nitriles can also be prepared by the nucleophilic substitution of halogenoalkanes with cyanide ions (CN-). This reaction is typically carried out in an ethanolic solution under reflux conditions .
Chemical Reactions Analysis
4-Hydroxyoct-2-enenitrile undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
-
Reduction: : The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) .
-
Hydrolysis: : The nitrile group can be hydrolyzed to form carboxylic acids in the presence of dilute acids or bases .
-
Substitution: : The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
4-Hydroxyoct-2-enenitrile has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology: : Studies have shown that similar compounds, such as 4-hydroxy-2-octenal, play a role in lipid peroxidation and can affect cellular processes .
-
Medicine: : Compounds with similar structures have been investigated for their potential anti-tumor activities due to their ability to react with thiol groups in enzymes, thereby inhibiting certain metabolic processes .
-
Industry: : It is used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Hydroxyoct-2-enenitrile involves its reactivity with various biological molecules:
-
Nucleophilic Addition: : The nitrile group can undergo nucleophilic addition reactions with nucleophiles like amines and alcohols, forming new carbon-nitrogen or carbon-oxygen bonds .
-
Enzyme Inhibition: : Similar compounds have been shown to inhibit enzymes by reacting with thiol groups, thereby blocking certain metabolic pathways .
Comparison with Similar Compounds
4-Hydroxyoct-2-enenitrile can be compared with other similar compounds, such as:
-
4-Hydroxy-2-octenal: : This compound is similar in structure but contains an aldehyde group instead of a nitrile group. It is involved in lipid peroxidation and has been studied for its biological effects .
-
2-Hydroxy-2-methylpropanenitrile: : This compound has a similar hydroxynitrile structure but with a different carbon backbone. It is used in various chemical syntheses .
-
2-Octenenitrile, 4-hydroxy-, (E)-: : This is another isomer of this compound with a different geometric configuration .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological studies.
Properties
IUPAC Name |
4-hydroxyoct-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-3-5-8(10)6-4-7-9/h4,6,8,10H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYLWOAPRCPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10758383 |
Source


|
| Record name | 4-Hydroxyoct-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93040-85-8 |
Source


|
| Record name | 4-Hydroxyoct-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)

![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)

![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)


